molecular formula C14H19NO5*C12H23N B612863 N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 102922-72-5

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No.: B612863
CAS No.: 102922-72-5
M. Wt: 281,31*181,32 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclohexylamine group and a hydroxy-hexanoic acid moiety. It is used in scientific research, pharmaceuticals, and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

This method is widely used due to its efficiency and high yield. Another method involves the alkylation of ammonia using cyclohexanol .

For the synthesis of (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, a common approach is the protection of the amino group followed by the introduction of the hydroxy group through selective reduction or hydrolysis reactions. The reaction conditions typically involve the use of protecting groups such as carbobenzyloxy (Cbz) and reagents like lithium aluminum hydride (LiAlH_4) for reduction.

Industrial Production Methods

Industrial production of N-cyclohexylcyclohexanamine often employs continuous hydrogenation processes using fixed-bed reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and purity . For (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, large-scale synthesis involves multi-step processes with stringent control over reaction conditions to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-cyclohexylcyclohexanamine can yield cyclohexanone, while reduction can produce cyclohexanol.

Scientific Research Applications

N-cyclohexylcyclohexanamine and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine: Similar in structure but lacks the hydroxy-hexanoic acid moiety.

    Cyclohexylamine: A simpler compound with only one cyclohexyl group attached to the amine.

    N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its combination of cyclohexylamine and hydroxy-hexanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRONEGCUEUUBJO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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